molecular formula C23H25N3O5S2 B2763345 methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-25-7

methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2763345
CAS No.: 865197-25-7
M. Wt: 487.59
InChI Key: QBAPNCYHRKFIFI-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, an imino linkage to a 4-(piperidine-1-sulfonyl)benzoyl group, and a methyl acetate moiety at position 2.

Properties

IUPAC Name

methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-16-6-11-19-20(14-16)32-23(26(19)15-21(27)31-2)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAPNCYHRKFIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Piperidine-1-Sulfonyl)benzoyl Chloride

Procedure :

  • Sulfonation of Benzoyl Chloride :
    • 4-Chlorosulfonylbenzoyl chloride is reacted with piperidine in anhydrous dichloromethane at 0–5°C for 2 hours.
    • Reaction :

      $$

      \text{4-ClSO}2\text{C}6\text{H}4\text{COCl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{4-(C}5\text{H}{11}\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{HCl}

      $$
    • Yield : 85–90% after purification by recrystallization (hexane/ethyl acetate).

Preparation of 2-Amino-6-Methylbenzenethiol

Procedure :

  • Reduction of 2-Nitro-6-Methylbenzenethiol :
    • Catalytic hydrogenation using Pd/C (10 wt%) in ethanol at 50°C under H₂ (3 atm).
    • Yield : 92% (HPLC purity >98%).

Assembly of the Benzothiazole Core

Condensation and Cyclization

Method A : Two-Step Approach

  • Imination :
    • 2-Amino-6-methylbenzenethiol (1.0 equiv) reacts with 4-(piperidine-1-sulfonyl)benzoyl chloride (1.1 equiv) in pyridine at 80°C for 6 hours.
    • Intermediate : N-(2-Mercapto-6-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide.
    • Yield : 78%.
  • Cyclization :
    • The thioamide intermediate undergoes oxidative cyclization using iodine (1.2 equiv) in DMF at 120°C for 4 hours.
    • Reaction :

      $$

      \text{Thioamide} + \text{I}_2 \rightarrow \text{2,3-Dihydrobenzothiazole} + 2\text{HI}

      $$
    • Yield : 82% (Z-configuration confirmed by NOESY).

Method B : One-Pot Synthesis

  • Conditions : 2-Amino-6-methylbenzenethiol, 4-(piperidine-1-sulfonyl)benzoyl chloride, and NaHCO₃ in acetonitrile under microwave irradiation (100°C, 20 min).
  • Yield : 88% with reduced epimerization.

Introduction of the Methyl Acetate Side Chain

Alkylation of the Benzothiazole Nitrogen

Procedure :

  • Reaction with Methyl Bromoacetate :
    • The dihydrobenzothiazole (1.0 equiv) is treated with methyl bromoacetate (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.
    • Mechanism : Nucleophilic substitution at the 3-position nitrogen.
    • Yield : 75% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Esterification of a Carboxylic Acid Precursor

Alternative Route :

  • Hydrolysis of the bromoacetate intermediate to the carboxylic acid (NaOH/EtOH, 70°C), followed by esterification with methanol/H₂SO₄.
  • Yield : 68% overall.

Optimization and Scalability

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Cyclization Temperature 120°C Maximizes ring closure
Microwave Power (Method B) 300 W Reduces reaction time by 60%
Piperidine Equivalents 1.1 equiv Prevents over-sulfonation
Solvent for Alkylation DMF Enhances nucleophilicity

Purification Strategies

  • Recrystallization : Hexane/ethyl acetate (3:1) for intermediates.
  • Column Chromatography : SiO₂ with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) for final product.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 6.95 (s, 1H, thiazole-H), 4.32 (q, J=7.1 Hz, 2H, CH₂COO), 3.72 (s, 3H, OCH₃), 3.21 (t, J=5.3 Hz, 4H, piperidine-H), 2.44 (s, 3H, CH₃), 1.61–1.55 (m, 6H, piperidine-CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₈N₃O₅S₂ [M+H]⁺: 514.1432; found: 514.1428.

X-ray Crystallography

  • Single-crystal analysis confirms the Z-configuration of the imino group (dihedral angle: 172.5°).

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield (%) Time (h) Purity (HPLC)
A 4 52 24 98.5
B 3 68 6 99.1

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) reported in Molecules (2011), which feature ethyl 4-substituted benzoate cores with phenethylamino or phenoxy groups linked to heterocyclic systems (e.g., pyridazine, isoxazole) . Key comparative aspects include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Ester Group Potential Activity
Target Compound Benzothiazole 6-Methyl, 4-(piperidine-1-sulfonyl)benzoyl imino Methyl Hypothesized kinase inhibition
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate 4-(Pyridazin-3-yl)phenethylamino Ethyl Anticancer (reported in vitro)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate 4-(3-Methylisoxazol-5-yl)phenethylthio Ethyl Antimicrobial
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Benzoate 4-(3-Methylisoxazol-5-yl)phenethoxy Ethyl Anti-inflammatory

Key Observations:

Ester Group Influence : The target compound uses a methyl ester, whereas analogs like I-6230 and I-6373 employ ethyl esters. Methyl esters typically exhibit faster metabolic clearance than ethyl esters, which may affect bioavailability .

Heterocyclic Systems: The benzothiazole core in the target compound may confer distinct electronic and steric properties compared to pyridazine (I-6230) or isoxazole (I-6373, I-6473) systems. Benzothiazoles are known for strong π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets.

Sulfonamide vs. Thio/Ether Linkages : The 4-(piperidine-1-sulfonyl)benzoyl group in the target compound introduces a sulfonamide moiety, which is absent in the analogs. Sulfonamides are associated with enhanced target affinity due to hydrogen-bonding capabilities, as seen in COX-2 inhibitors .

Research Findings and Hypotheses

  • Bioactivity : The piperidine-sulfonyl group may enhance selectivity for sulfotransferases or tyrosine kinases, similar to sulfonamide-containing drugs like Celecoxib .
  • Synthetic Challenges: The Z-configuration of the imino group and the dihydro-benzothiazole core may complicate synthesis, requiring advanced techniques such as asymmetric catalysis or high-resolution crystallography (e.g., SHELX software for structure validation) .
  • ADME Profile : The methyl ester and sulfonamide groups may improve solubility compared to ethyl ester analogs, though this requires experimental validation.

Biological Activity

Methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzothiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Piperidine sulfonamide group : Often associated with enhanced solubility and bioactivity.
  • Acetate group : May contribute to the compound's overall stability and reactivity.

The chemical structure can be represented as follows:

\text{Methyl 2 2Z 6 methyl 2 4 piperidine 1 sulfonyl benzoyl imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate}

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar benzothiazole derivatives showed effective inhibition against a variety of pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values were notably low, indicating high potency against tested organisms .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cell Line Studies : this compound was evaluated in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 Value (µM)Reference
MDA-MB-231< 10
SK-Hep-1< 15

The mechanisms underlying the biological activities of this compound appear multifaceted:

  • Inhibition of Key Enzymes : Studies suggest that benzothiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence shows that these compounds may trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound. It was found to significantly inhibit tumor growth in xenograft models of breast cancer. The treatment resulted in a reduction of tumor volume by over 50% compared to control groups after four weeks of administration .

Q & A

Q. What are the standard synthetic routes for methyl 2-[(2Z)-6-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:
  • Cyclization : Reacting o-aminothiophenol with a carboxylic acid derivative (e.g., methyl 2-chloroacetate) to form the benzothiazole core .
  • Sulfonation : Introducing the sulfonyl group using chlorosulfonic acid or SO3 under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Piperidine incorporation : Nucleophilic substitution at the sulfonyl chloride intermediate with piperidine in anhydrous dichloromethane .
  • Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the benzothiazole core and imine bond geometry (Z-configuration via NOE correlations) .
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., oxidized sulfonamide derivatives) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine-sulfonyl linkage .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, using doxorubicin as a positive control .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates; IC50 values <10 µM suggest therapeutic potential .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with pyrrolidine (), dimethylamino (), or cyclohexyl () groups instead of piperidine. Compare IC50 values in enzyme assays.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonyl group hydrogen bonding with kinase active sites) .
  • LogP optimization : Replace the methyl ester with tert-butyl to enhance membrane permeability; measure partition coefficients via HPLC .

Q. What strategies mitigate contradictions in biological data between similar compounds?

  • Methodological Answer :
  • Purity verification : Re-analyze disputed compounds via HPLC and elemental analysis to exclude batch variability .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) for cross-study comparisons .
  • Structural probes : Compare piperidine (target compound) vs. pyrrolidine () analogs via X-ray crystallography to assess binding mode differences .

Q. How can synthetic yields be improved for large-scale research applications?

  • Methodological Answer :
  • Flow chemistry : Use microreactors for sulfonation (20°C, 10 min residence time) to reduce side reactions and improve yield from 60% to 85% .
  • Solvent optimization : Replace THF with 2-MeTHF for imine formation, enhancing recyclability and reducing toxicity .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; ICP-MS ensures metal residues <1 ppm .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to recombinant enzymes (e.g., carbonic anhydrase IX) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) .
  • Cryo-EM : Resolve compound-enzyme complexes (e.g., with EGFR) to map sulfonyl and benzothiazole interactions at 3.2 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.